1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
T-3811 Free Base, Anhydrous, also known as Garenoxacin, is a novel des-fluoroquinolone compound. It exhibits a broad spectrum of antimicrobial activity, making it a valuable agent in the treatment of various bacterial infections. This compound is particularly effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .
Preparation Methods
The synthesis of T-3811 Free Base, Anhydrous involves several key steps:
Methylation of 2,6-difluorophenol: This is achieved using methyl iodide and potassium carbonate in dimethylformamide, yielding 2,6-difluoroanisole.
Carboxylation: Treatment with butyllithium and carbon dioxide produces 2,4-difluoro-3-methoxybenzoic acid.
Esterification and Hydrolysis: The methyl ester is formed using diazomethane in ether, followed by hydrolysis with boron tribromide in dichloromethane to yield 2,4-difluoro-3-hydroxybenzoic acid methyl ester.
Alkylation and Azidation: Chlorodifluoromethane and potassium carbonate in dimethylformamide are used for alkylation, followed by azidation with sodium azide in dimethyl sulfoxide.
Reduction and Hydrolysis: The azido derivative is reduced using hydrogen over palladium on carbon in ethanol, and the resulting compound is hydrolyzed with sodium hydroxide in ethanol to give the free acid.
Condensation and Cyclization: The free acid undergoes several condensation and cyclization reactions, involving reagents such as dimethylformamide dimethylacetal, cyclopropylamine, and potassium carbonate in hot dimethyl sulfoxide, to form the quinolone structure.
Chemical Reactions Analysis
T-3811 Free Base, Anhydrous undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinolone derivatives.
Reduction: The azido group in its intermediate form can be reduced to an amino group using hydrogen over palladium on carbon.
Substitution: Various substitution reactions can be performed on the aromatic ring, such as halogenation and alkylation.
Scientific Research Applications
T-3811 Free Base, Anhydrous has several scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone synthesis and reactions.
Biology: Its broad-spectrum antimicrobial activity makes it a valuable tool in microbiological research.
Medicine: It is being developed for the treatment of bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
T-3811 Free Base, Anhydrous exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s molecular targets include the GyrA and ParC subunits of these enzymes .
Comparison with Similar Compounds
T-3811 Free Base, Anhydrous is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and trovafloxacin. It exhibits superior activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Additionally, it shows potent activity against quinolone-resistant strains, making it a unique and valuable antimicrobial agent .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Trovafloxacin
T-3811 Free Base, Anhydrous stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, highlighting its potential as a powerful antimicrobial agent.
Biological Activity
1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known by its CAS number 194804-76-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of the compound is C23H20F2N2O4 with a molecular weight of approximately 426.41 g/mol. The compound features a complex structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H20F2N2O4 |
Molecular Weight | 426.41 g/mol |
CAS Number | 194804-76-7 |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.
- Anticancer Potential : Research has suggested that this compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. In vitro studies have demonstrated its efficacy in reducing the viability of cancer cell lines.
Case Studies and Research Findings
Numerous studies have investigated the biological activities of this compound:
Antioxidant Activity
A study reported that the compound showed a dose-dependent increase in DPPH radical scavenging activity, with an IC50 value comparable to established antioxidants. This indicates its potential use as a natural antioxidant in therapeutic applications.
Antimicrobial Efficacy
In a series of antimicrobial assays, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency.
Anticancer Activity
In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by approximately 50% at concentrations around 10 µM after 48 hours of treatment. This anticancer effect was attributed to the induction of apoptosis and cell cycle arrest.
Properties
CAS No. |
194804-72-3 |
---|---|
Molecular Formula |
C23H20F2N2O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30) |
InChI Key |
NJDRXTDGYFKORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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